molecular formula C17H21ClN4O2 B2611591 6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide CAS No. 2094821-18-6

6-chloro-N-{[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methyl}pyridine-2-carboxamide

Cat. No. B2611591
CAS RN: 2094821-18-6
M. Wt: 348.83
InChI Key: KUKZKNPHWJJEBU-BLLLJJGKSA-N
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Description

The compound contains several functional groups including a pyridine ring, a pyrazole ring, and an amide group. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name and the functional groups present. The presence of the (2R,3S) notation indicates that the compound has stereocenters, specifically at the 2nd and 3rd positions of the oxolane ring . The compound likely has a complex 3D structure due to these stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of the pyridine and pyrazole rings suggests that the compound is likely aromatic and relatively stable. The amide group could form hydrogen bonds, which could affect the compound’s solubility in different solvents .

properties

IUPAC Name

6-chloro-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-10-15(11(2)22(3)21-10)16-12(7-8-24-16)9-19-17(23)13-5-4-6-14(18)20-13/h4-6,12,16H,7-9H2,1-3H3,(H,19,23)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKZKNPHWJJEBU-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)CNC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)CNC(=O)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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